molecular formula C8H8ClFO B2637942 1-(3-Chloro-5-fluorophenyl)ethanol CAS No. 1314984-67-2

1-(3-Chloro-5-fluorophenyl)ethanol

Cat. No.: B2637942
CAS No.: 1314984-67-2
M. Wt: 174.6
InChI Key: VETMHTUJMCLQPS-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral molecule, meaning it has non-superimposable mirror images, which can be significant in its biological activity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Chloro-5-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods often use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction conditions are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(3-Chloro-5-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 1-(3-Chloro-5-fluorophenyl)ethane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

    Oxidation: 1-(3-Chloro-5-fluorophenyl)ethanone.

    Reduction: 1-(3-Chloro-5-fluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)ethanol
  • 1-(3-Chloro-2-fluorophenyl)ethanol
  • 1-(3-Bromo-5-fluorophenyl)ethanol

Comparison: 1-(3-Chloro-5-fluorophenyl)ethanol is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both electron-withdrawing groups (chloro and fluoro) can enhance its stability and binding affinity in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETMHTUJMCLQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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